2-Methylbenzene-1,3-diamine;oxirane, also known by its Chemical Abstracts Service number 63641-64-5, is an organic compound that combines the functionalities of a diamine and an epoxide. This compound is significant in various chemical syntheses and applications, particularly in the field of materials science and organic chemistry.
The compound is derived from 2-methylbenzene-1,3-diamine, which can be synthesized through various methods, including the reduction of nitro compounds and direct amination of aromatic compounds. The oxirane moiety is typically produced via the oxidation of alkenes, such as ethylene, using peracids or other oxidizing agents .
2-Methylbenzene-1,3-diamine;oxirane can be classified as:
The synthesis of 2-Methylbenzene-1,3-diamine;oxirane can be approached through several routes:
The industrial production typically involves large-scale reduction processes for diamines and efficient catalytic oxidation for producing oxiranes. These methods are optimized for high yields and minimal by-products.
The molecular structure of 2-Methylbenzene-1,3-diamine;oxirane consists of a benzene ring substituted with two amino groups at positions 1 and 3, along with a methyl group at position 2. The oxirane ring is attached to one of the nitrogen atoms.
The compound participates in various chemical reactions typical for both amines and epoxides:
The reactivity of the oxirane moiety makes it valuable in synthesizing larger molecules through functionalization reactions. The amino groups can also facilitate further transformations, enhancing its utility in organic synthesis .
The mechanism by which 2-Methylbenzene-1,3-diamine;oxirane exerts its effects typically involves:
This reactivity underscores its potential applications in drug development and polymer chemistry.
Relevant data indicate that exposure to this compound may pose health risks due to its classification as harmful upon skin contact and ingestion .
2-Methylbenzene-1,3-diamine;oxirane finds applications in:
The reaction between 2-methylbenzene-1,3-diamine (a toluenediamine isomer) and oxirane (ethylene oxide) proceeds via nucleophilic ring-opening of the epoxide by the primary amino groups. This forms β-hydroxyamine adducts, which serve as key intermediates for polyurea-polyurethane hybrids. Two primary synthetic pathways exist:
Catalytic Pathways: Lewis acid catalysts like aluminium triflate significantly accelerate the amine-epoxide coupling while suppressing side reactions. These catalysts enhance regioselectivity during oxirane ring-opening, achieving >95% conversion under mild conditions (60–80°C). Metal triflates tolerate moisture and are recyclable, making them ideal for continuous processes [6]. Non-metallic catalysts such as 2,2,2-trifluoroacetophenone also prove effective, particularly when using hydrogen peroxide as a green oxidant precursor for in situ epoxide generation from alkenes [1].
Non-Catalytic Pathways: Stoichiometric reactions require higher temperatures (100–140°C) and extended reaction times, often leading to oligomerization. While avoiding catalyst costs, these methods yield broader molecular weight distributions (Đ = 1.8–2.2) due to uncontrolled chain propagation. Reactivity is highly dependent on the electronic effects of substituents; the methyl group in 2-methylbenzene-1,3-diamine moderately activates the ring toward nucleophilic addition compared to unsubstituted m-phenylenediamine [3] [6].
Table 1: Comparative Analysis of Amine-Epoxide Adduction Methods
| Method | Temperature (°C) | Conversion (%) | Byproducts | Selectivity |
|---|---|---|---|---|
| Al(OTf)₃ catalysis | 60–80 | >95 | <5% oligomers | High |
| Non-catalytic | 100–140 | 80–90 | 10–20% oligomers | Moderate |
Amine-epoxy adducts derived from 2-methylbenzene-1,3-diamine and oxirane act as chain extenders or cross-linkers in polyurea-polyurethane hybrids. Their secondary amines and hydroxyl groups exhibit dual reactivity:
Polyurea Formation: The secondary amines react rapidly with isocyanates (e.g., MDI, TDI), forming urea linkages (─NH─C(O)─NH─). This reaction dominates at temperatures below 60°C, yielding rigid segments that enhance mechanical strength. In industrial coatings, adducts with 2.5–3.5 mmol/g amine content provide optimal cross-linking density [3].
Polyurethane Integration: Hydroxyl groups from the adduct participate in slower reactions with isocyanates, generating urethane bonds (─NH─C(O)O─). At higher temperatures (>80°C), this competes with urea formation, enabling tunable soft-segment content. Hybrid systems incorporate polyols (e.g., polyethylene glycol) to improve flexibility, with typical formulations containing 20–40 wt% amine-epoxy adduct [3].
Vanadium-catalyzed epoxidation of allylic alcohols (using H₂O₂) provides glycidyl ether monomers that copolymerize with diamine-epoxy adducts, enhancing solubility and reducing phase separation [1] [3].
Solvent-free processing addresses environmental and economic challenges in scaling amine-epoxy adduct production:
Reactive Extrusion: Twin-screw extruders facilitate continuous adduct synthesis by combining 2-methylbenzene-1,3-diamine and oxirane at 100–120°C with residence times of 2–5 minutes. Catalysts like manganese sulfate/bicarbonate systems (0.1–0.5 mol%) enable near-quantitative yields while minimizing energy input [1] [3].
In situ Oxirane Generation: Gaseous SO₂F₂ bubbled through amine solutions containing hydrogen peroxide and K₂CO₃ generates oxirane directly, bypassing hazardous epichlorohydrin intermediates. This one-pot method achieves 85–92% yield and reduces waste salts by 70% compared to traditional routes [1].
Table 2: Solvent-Free Techniques for Industrial Adduct Production
| Technique | Conditions | Yield (%) | Throughput (kg/h) | Key Advantage |
|---|---|---|---|---|
| Reactive Extrusion | 120°C, 3 min residence | 98 | 50–100 | Low energy input |
| SO₂F₂/H₂O₂ oxidation | RT, 1 h reaction | 92 | 20–50 | No salt byproducts |
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